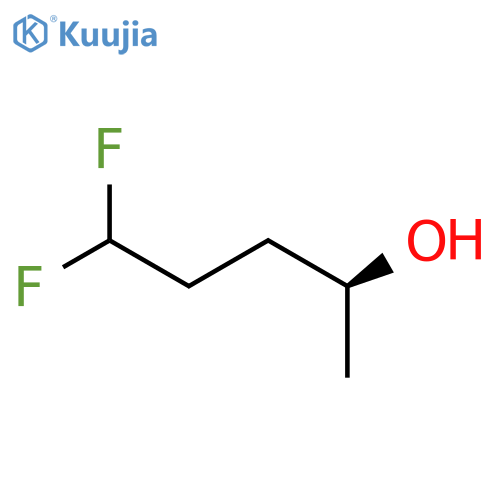

Cas no 2227779-06-6 ((2S)-5,5-difluoropentan-2-ol)

(2S)-5,5-difluoropentan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-5,5-difluoropentan-2-ol

- EN300-2004643

- RMYSXHHFRUAEBC-BYPYZUCNSA-N

- 2227779-06-6

-

- インチ: 1S/C5H10F2O/c1-4(8)2-3-5(6)7/h4-5,8H,2-3H2,1H3/t4-/m0/s1

- InChIKey: RMYSXHHFRUAEBC-BYPYZUCNSA-N

- ほほえんだ: FC(CC[C@H](C)O)F

計算された属性

- せいみつぶんしりょう: 124.06997126g/mol

- どういたいしつりょう: 124.06997126g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 56.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

(2S)-5,5-difluoropentan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2004643-0.25g |

(2S)-5,5-difluoropentan-2-ol |

2227779-06-6 | 0.25g |

$1841.0 | 2023-09-16 | ||

| Enamine | EN300-2004643-5g |

(2S)-5,5-difluoropentan-2-ol |

2227779-06-6 | 5g |

$5807.0 | 2023-09-16 | ||

| Enamine | EN300-2004643-1g |

(2S)-5,5-difluoropentan-2-ol |

2227779-06-6 | 1g |

$2002.0 | 2023-09-16 | ||

| Enamine | EN300-2004643-0.1g |

(2S)-5,5-difluoropentan-2-ol |

2227779-06-6 | 0.1g |

$1761.0 | 2023-09-16 | ||

| Enamine | EN300-2004643-10g |

(2S)-5,5-difluoropentan-2-ol |

2227779-06-6 | 10g |

$8611.0 | 2023-09-16 | ||

| Enamine | EN300-2004643-0.5g |

(2S)-5,5-difluoropentan-2-ol |

2227779-06-6 | 0.5g |

$1922.0 | 2023-09-16 | ||

| Enamine | EN300-2004643-10.0g |

(2S)-5,5-difluoropentan-2-ol |

2227779-06-6 | 10g |

$8611.0 | 2023-06-02 | ||

| Enamine | EN300-2004643-2.5g |

(2S)-5,5-difluoropentan-2-ol |

2227779-06-6 | 2.5g |

$3925.0 | 2023-09-16 | ||

| Enamine | EN300-2004643-5.0g |

(2S)-5,5-difluoropentan-2-ol |

2227779-06-6 | 5g |

$5807.0 | 2023-06-02 | ||

| Enamine | EN300-2004643-1.0g |

(2S)-5,5-difluoropentan-2-ol |

2227779-06-6 | 1g |

$2002.0 | 2023-06-02 |

(2S)-5,5-difluoropentan-2-ol 関連文献

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

(2S)-5,5-difluoropentan-2-olに関する追加情報

(2S)-5,5-Difluoropentan-2-ol: A Comprehensive Overview

(2S)-5,5-Difluoropentan-2-ol, identified by the CAS number 2227779-06-6, is a chiral compound with significant applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, featuring a pentane backbone with two fluorine atoms at the 5th position and a hydroxyl group at the 2nd position in the S configuration. The presence of fluorine atoms introduces interesting electronic and steric properties, making this compound a valuable building block in organic synthesis.

Recent studies have highlighted the importance of (2S)-5,5-Difluoropentan-2-ol in the development of bioactive molecules. Its chiral center allows for enantioselective synthesis, which is crucial in the pharmaceutical industry for producing drugs with specific stereochemical requirements. Researchers have explored its use as an intermediate in the synthesis of complex molecules, including those with potential therapeutic applications.

The synthesis of (2S)-5,5-Difluoropentan-2-ol has been optimized through various methodologies. One prominent approach involves the hydroxylation of a suitable precursor using enzymatic or chemical methods. The use of biocatalysts has proven particularly effective in achieving high enantiomeric excess, which is essential for pharmaceutical applications. This compound's versatility in different reaction conditions makes it a preferred choice for organic chemists.

In terms of physical properties, (2S)-5,5-Difluoropentan-2-ol exhibits a melting point of approximately -40°C and a boiling point around 110°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various synthetic protocols. The compound's stability under normal storage conditions ensures its reliability as an intermediate in large-scale manufacturing processes.

The application of (2S)-5,5-Difluoropentan-2-ol extends beyond pharmaceuticals into agrochemicals and materials science. Its ability to participate in nucleophilic substitutions and other key organic reactions makes it a valuable reagent in constructing complex molecular architectures. Recent advancements in asymmetric catalysis have further enhanced its utility by enabling more efficient and selective transformations.

Safety considerations are paramount when handling (2S)-5,5-Difluoropentan-2-ol. Although it is not classified as a hazardous material under normal conditions, proper personal protective equipment should be used during handling to minimize exposure risks. Storage in a cool, dry place away from incompatible materials ensures its stability and prevents unwanted reactions.

In conclusion, (2S)-5,5-Difluoropentan-2-ol stands out as a versatile and essential compound in modern organic chemistry. Its unique structure, combined with advancements in synthetic methodologies, positions it as a key player in drug discovery and chemical synthesis. As research continues to uncover new applications and optimizations for this compound, its role in various industries is expected to grow significantly.

2227779-06-6 ((2S)-5,5-difluoropentan-2-ol) 関連製品

- 1353855-93-2(4-bromo-3-cyclopropylaniline)

- 1040666-23-6(N-(2-chloro-4-methylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1806269-54-4(Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate)

- 143615-76-3((3R,5S)-[6]-gingerdiol)

- 2680560-92-1(2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acid)

- 1891799-20-4(1-{1-[2-Methoxy-5-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine)

- 75565-11-6(1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER)

- 1803480-53-6(3-Amino-5-cyano-4-methoxy-2-(trifluoromethoxy)pyridine)

- 932527-56-5(3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole)

- 1118786-86-9(tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate)